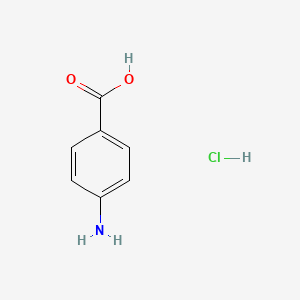

4-Aminobenzoic acid hydrochloride

Descripción general

Descripción

4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H . It is a white solid, although commercial samples can appear gray . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .

Synthesis Analysis

In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . A study also reported the synthesis of a 4-aminobenzoate compound interleaved with zinc layered hydroxide for potential sunscreen application .

Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid consists of a benzene ring substituted with amino and carboxyl groups . The chemical formula is C7H7NO2 .

Chemical Reactions Analysis

4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The reaction between ethyl 4-aminobenzoate and hydrochloric acid is an acid-base reaction that results in the formation of a salt and water .

Physical And Chemical Properties Analysis

4-Aminobenzoic acid has a molar mass of 137.138 g·mol−1 . It appears as white-grey crystals . It has a density of 1.374 g/mL . Its melting point is 187 to 189 °C and boiling point is 340 °C . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Antimicrobial Agent

4-Aminobenzoic acid hydrochloride has been studied for its potential as an antimicrobial agent. Derivatives of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these bacteria have been reported to be as low as 15.62 µM .

Antifungal Properties

In addition to its antibacterial activity, 4-Aminobenzoic acid hydrochloride derivatives have demonstrated potent antifungal properties. These compounds have been effective in inhibiting the growth of a broad spectrum of fungal species, with MIC values of ≥ 7.81 µM .

Cytotoxicity for Cancer Research

Some derivatives of 4-Aminobenzoic acid hydrochloride have exhibited notable cytotoxicity against cancer cell lines, such as HepG2. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents .

Folate Precursor Conversion

4-Aminobenzoic acid hydrochloride serves as a precursor for folate synthesis. It has been used in studies to convert this vitamin-like molecule into compounds with enhanced biological activities, such as antimicrobial and cytotoxic agents, through chemical modifications .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. For instance, derivatives of 4-Aminobenzoic acid hydrochloride have been used to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. The IC50 values for these studies have been competitive with existing treatments .

Bioproduction Pathways

Research has explored the bioproduction of 4-Aminobenzoic acid hydrochloride and its derivatives through sustainable pathways. The shikimate pathway, which starts from simple carbon sources like glucose, has been a focus for the environmentally friendly synthesis of these compounds .

Mecanismo De Acción

Target of Action

4-Aminobenzoic acid hydrochloride, also known as para-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens but dispensable for humans . It is a key intermediate in the synthesis of folate by bacteria, plants, and fungi . The primary targets of PABA are the enzymes involved in the synthesis of folate, such as dihydropteroate synthetase .

Mode of Action

PABA interacts with its targets by serving as a substrate for the enzymes involved in the synthesis of folate . It is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs, which are structurally similar to PABA, can interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Biochemical Pathways

PABA is an intermediate in the tetrahydrofolate synthesis pathway . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate . Plants produce PABA in their chloroplasts and store it as a glucose ester (pABA-Glc) in their tissues .

Result of Action

The result of PABA’s action is the production of folate, which is essential for the growth and survival of many organisms . In humans, PABA is considered nonessential because the typical human gut microbiome generates PABA on its own .

Action Environment

PABA is a white solid, slightly soluble in water . It is stable under normal temperatures and pressures . It will likely be mobile in the environment due to its water solubility .

Safety and Hazards

4-Aminobenzoic acid may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

Propiedades

IUPAC Name |

4-aminobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCPMQUSOLSAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945336 | |

| Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzoic acid hydrochloride | |

CAS RN |

22669-27-8 | |

| Record name | Aminobenzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022669278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOBENZOIC ACID HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP470XT8FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

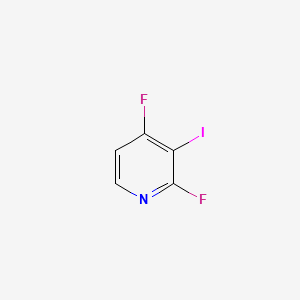

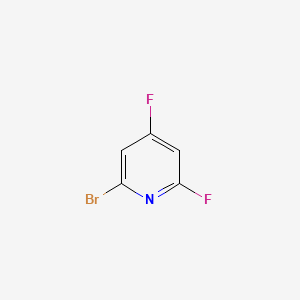

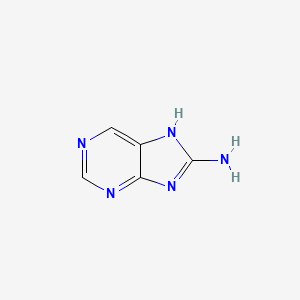

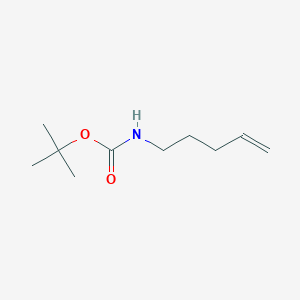

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)